Norglaucine hydrochloride

描述

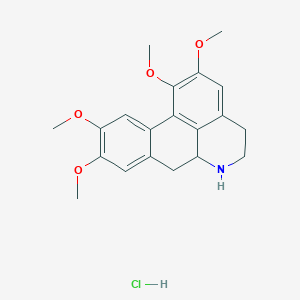

Norglaucine hydrochloride is an alkaloid compound isolated from the plant Aconitum carmichaelii. It is known for its cytotoxic activity against various tumor cell lines, including mouse melanoma, human hepatocellular carcinoma, human chronic myelocytic leukemia, and human promyelocytic leukemia . The molecular formula of this compound is C20H24ClNO4, and it has a molecular weight of 377.86 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Norglaucine hydrochloride can be synthesized from boldine. The synthesis involves reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide to produce glaucine. Glaucine is then treated with 30% hydrogen peroxide and hydrated ferrous sulfate to yield this compound with an overall yield of 40% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from boldine provides a scalable route for its production. The use of common reagents and conditions makes it feasible for large-scale synthesis.

化学反应分析

Types of Reactions: Norglaucine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide.

Reduction: Reduction reactions can be performed under specific conditions, although detailed reduction pathways are less documented.

Substitution: Substitution reactions involving the methoxy groups are possible under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (30%) and hydrated ferrous sulfate.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: The oxidation of glaucine to this compound.

Substitution: Products depend on the nucleophiles used in the reaction.

科学研究应用

Pharmacological Properties

Norglaucine hydrochloride exhibits a range of pharmacological activities, including:

- Antitumor Activity : Studies have shown that norglaucine has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated promising results in inhibiting the growth of leukemia cells with an IC50 value of 6.84 μg/mL . Its selectivity index indicates potential for further development as an anticancer agent.

- Antimicrobial Effects : Norglaucine has been reported to possess antimicrobial properties against several pathogens. Its efficacy against Leishmania species was highlighted, showing activity against intracellular amastigotes with an IC50 value of 7.5 μg/mL .

- Neuroprotective Effects : Research indicates that norglaucine may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its mechanism involves modulation of apoptosis pathways and reduction of oxidative stress in neuronal cells .

Therapeutic Potential

The therapeutic applications of this compound extend to several medical fields:

- Cancer Therapy : Norglaucine's ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy. It has been shown to inhibit cell migration and invasion while promoting cell cycle arrest in various cancer types .

- Infectious Diseases : The compound's activity against protozoan parasites suggests its potential use in treating diseases such as leishmaniasis and Chagas disease. The lack of cytotoxicity towards mammalian cells at therapeutic doses enhances its appeal for drug development .

- Cardiovascular Health : Norglaucine has been explored for its protective effects against ischemia-reperfusion injury, showing promise in preserving endothelial function and reducing infarct size in animal models .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

作用机制

The exact mechanism of action of Norglaucine hydrochloride is not fully understood. it is known to exert cytotoxic effects on tumor cells. The compound likely interacts with cellular pathways involved in cell proliferation and apoptosis, leading to cell death .

相似化合物的比较

Glaucine: A precursor in the synthesis of Norglaucine hydrochloride, also an alkaloid with similar cytotoxic properties.

Aporphine Alkaloids: Compounds such as 6-formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine share structural similarities with this compound.

Uniqueness: this compound is unique due to its specific cytotoxic activity against a range of tumor cell lines. Its synthesis from boldine and subsequent oxidation to yield the hydrochloride form also distinguishes it from other alkaloids.

生物活性

Norglaucine hydrochloride is an isoquinoline alkaloid that has garnered attention for its diverse biological activities, particularly in the realms of antitumor and antimalarial effects. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, drawing from a range of scientific literature.

Overview of this compound

This compound, chemically classified as an aporphine alkaloid, can be isolated from various plant sources, including Aconitum carmichaelii and Liriodendron tulipifera. It has been identified as a compound with notable cytotoxic properties against several cancer cell lines.

Antitumor Activity

Norglaucine has demonstrated significant cytotoxic effects against various tumor cell lines. The following table summarizes its cytotoxic activity:

| Cell Line | IC50 (μg/mL) |

|---|---|

| B16-F10 (mouse melanoma) | 22.0 |

| HepG2 (human liver cancer) | 29.6 |

| K562 (human leukemia) | 9.1 |

| HL-60 (human promyelocytic leukemia) | 6.2 |

These findings indicate that norglaucine exhibits potent cytotoxicity, particularly against hematological malignancies such as K562 and HL-60 cells .

Antimalarial Activity

The antiplasmodial activity of norglaucine was evaluated in vitro against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results with an IC50 value of 22.0 μg/mL, indicating its potential as a lead compound for antimalarial drug development .

Norglaucine's biological activities can be attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that norglaucine can induce apoptosis in cancer cells, characterized by morphological changes and phosphatidylserine externalization. This suggests that norglaucine may activate apoptotic pathways leading to cell death .

- Cell Cycle Arrest : It has been reported that norglaucine treatment results in G2/M phase arrest in HepG2 cells, which contributes to its cytotoxic effects by preventing cell division and proliferation .

- Inhibition of Tumor Cell Migration : Norglaucine also exhibits anti-invasive properties, inhibiting the migration of cancer cells, which is critical for metastasis .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effectiveness of norglaucine:

- Study on Cytotoxic Effects : A comprehensive study evaluated the cytotoxic effects of various alkaloids, including norglaucine, on multiple tumor cell lines. The results indicated that norglaucine had one of the highest cytotoxic activities among the tested compounds .

- Antiplasmodial Activity Assessment : In a detailed examination of aporphine alkaloids from Liriodendron tulipifera, norglaucine was identified as a key contributor to the plant's traditional use in treating malaria, reinforcing its potential therapeutic applications .

- Phytochemical Analysis : A phytochemical study revealed that norglaucine could be isolated effectively from various plant sources, supporting its widespread occurrence and potential for extraction in pharmaceutical contexts .

属性

IUPAC Name |

1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2;/h8-10,14,21H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWONOHBDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。